molecular formula C21H18O5 B293316 4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate

4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate

Cat. No.: B293316
M. Wt: 350.4 g/mol
InChI Key: CLXFGHVNXRNTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a chromen core substituted with dimethyl, oxo, and propanoyl groups, as well as a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method is the esterification of 4,8-dimethyl-2-oxo-6-propanoylchromen-7-ol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl propionate
  • 4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl acetate

Uniqueness

4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate is unique due to its specific substitution pattern and the presence of the benzoate ester moiety. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. For instance, the benzoate ester may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

(4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate

InChI

InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

CLXFGHVNXRNTAK-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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